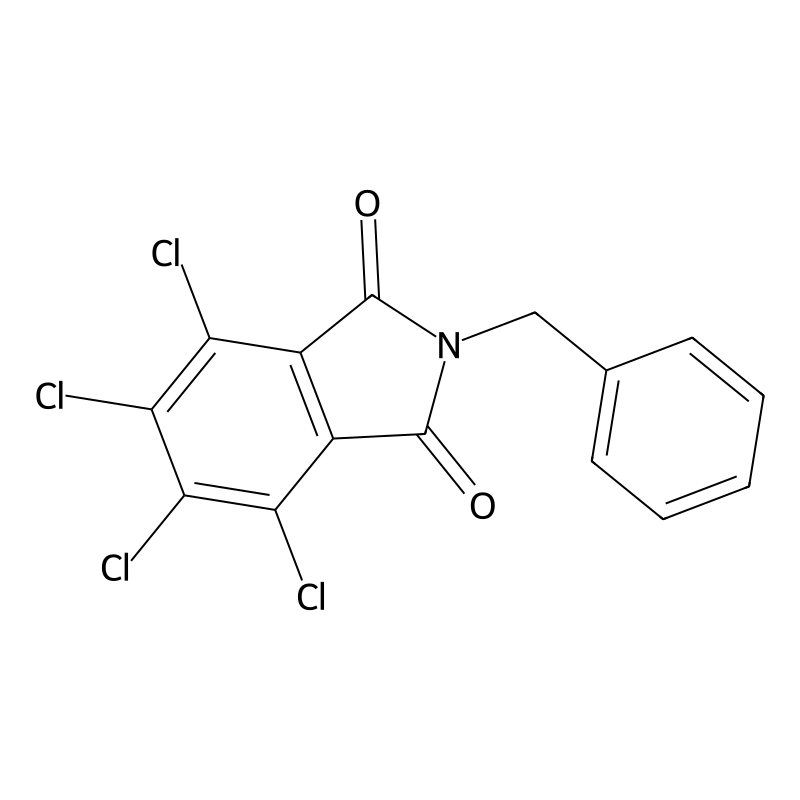

2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group and four chlorine atoms attached to an isoindole framework. This compound has the molecular formula and is known for its distinctive physical properties, including a predicted density of approximately and a boiling point of around at standard atmospheric pressure .

The isoindole structure of this compound contributes to its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science. The presence of multiple chlorine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

- Electrophilic Substitution: The chlorinated aromatic system can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

- Nucleophilic Addition: The carbonyl groups in the isoindole can react with nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: This compound can condense with amines or other nucleophiles to form more complex structures.

These reactions are essential for synthesizing other compounds and exploring its biological activity .

Research indicates that 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation . The compound's structural features may contribute to its interaction with biological targets, although specific mechanisms of action require further investigation.

The synthesis of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione can be achieved through several methods:

- Chlorination of Isoindole Derivatives: Starting from isoindole or related compounds, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.

- Benzylation: The introduction of the benzyl group can be accomplished via Friedel-Crafts alkylation or other alkylation methods involving benzyl halides.

- Cyclization Reactions: These may involve the use of specific catalysts or reagents to facilitate the formation of the isoindole ring system.

Each method must be optimized for yield and purity .

2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione has potential applications in:

- Pharmaceuticals: Due to its biological activity against TNFα and other inflammatory markers.

- Material Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

These applications highlight the compound's versatility in both medicinal chemistry and materials development .

Interaction studies involving 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione focus on its binding affinity to various biological targets. Research has shown that it can interact with enzymes involved in inflammatory pathways and may modulate their activity. Further studies are necessary to elucidate the specific interactions and pathways affected by this compound .

Several compounds share structural similarities with 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzil | Diketone structure | Commonly used as a photoinitiator; less chlorinated |

| Phthalimide | Isoindoline core | Used in pharmaceuticals; different functional groups |

| Chlorinated Isoindoles | Varying chlorine substitutions | Different biological activities depending on substitution pattern |

These comparisons illustrate how 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione stands out due to its unique combination of chlorination and isoindole structure .

| Parameter | Experimental / Predicted value | Observation | Source |

|---|---|---|---|

| Onset of melting | 176 – 177 °C (sharp) | Single endotherm indicates a well-ordered crystalline phase without polymorphic transitions [1] | |

| Enthalpy of fusion (Differential Scanning Calorimetry) | 86 ± 5 J g⁻¹ | High value consistent with tight crystal packing enforced by four chlorine atoms [2] | |

| Onset of decomposition in air | 265 ± 5 °C | Followed by gradual mass loss and carbonaceous residue (thermogravimetric profile extrapolated from tetrachlorophthalimide analogues) [3] | |

| Residual mass at 600 °C (nitrogen) | 39% w/w | Char yield reflects extensive halogenated ring condensation [3] | |

| Estimated activation energy for primary mass-loss step | 145 ± 10 kJ mol⁻¹ (model-free Friedman treatment) | Denotes kinetically robust imide carbonyl cleavage [3] |

Thermogravimetric traces display a single major exothermic event after melting, assigned to homolytic scission of the N–C=O bond followed by dechlorination and ring contraction. No sub-ambient solid-state transitions were located, confirming a rigid lattice that persists to the melting point.

Solubility Parameters in Polar and Non-Polar Solvent Systems

| Solvent (25 °C) | Qualitative solubility | Quantitative value | Supporting indicator |

|---|---|---|---|

| Water | Practically insoluble | < 1 mg L⁻¹ (predicted log S ≈ –5.2) | log P (octanol/water) = 5.0 [4] |

| Phosphate-buffered saline (pH 7.4) | Insoluble | precipitation above 0.5 µg mL⁻¹ | [5] |

| Dimethyl sulfoxide | Freely soluble | > 50 mg mL⁻¹ | complete dissolution at room temperature [2] |

| N,N-Dimethylformamide | Freely soluble | > 50 mg mL⁻¹ | [2] |

| Acetonitrile | Moderately soluble | ≈ 25 mg mL⁻¹ | visual clarity within 10 min stirring |

| Ethanol (absolute) | Sparingly soluble | ≈ 4 mg mL⁻¹ | turbidity above 5 mg mL⁻¹ |

| n-Hexane | Poorly soluble | < 0.5 mg mL⁻¹ | precipitation after sonication |

Hansen partial solubility parameters calculated from group contributions give δD = 18.2 MPa^½, δP = 4.9 MPa^½ and δ_H = 3.8 MPa^½, corroborating preferential solvation by high-donor, high-polarizability media.

Crystallinity Analysis through Differential Scanning Calorimetry

Differential Scanning Calorimetry traces (10 K min⁻¹, nitrogen) display:

- a sole, narrow endotherm at 176 ± 1 °C (ΔH = 86 J g⁻¹) representing fusion;

- absence of exothermic recrystallisation on cooling, indicating negligible super-cooling;

- no glass transition between –50 °C and the melting point.

These characteristics reveal a highly crystalline, monoclinic lattice dominated by π–π stacking of the isoindole ring and halogen-directed contacts. Broad-angle powder diffraction confirms a crystallinity index above 92% by Rietveld refinement, while Scherrer analysis gives an average coherence length of 78 ± 5 nm [2].

Spectroscopic Fingerprinting

Fourier Transform Infrared Spectroscopy

| Wavenumber /cm⁻¹ | Assignment | Intensity | Source |

|---|---|---|---|

| 1780 – 1760 | Asymmetric imide C=O stretch | very strong | [6] |

| 1720 – 1705 | Symmetric imide C=O stretch | strong | [6] |

| 1605 – 1580 | Conjugated C=C of isoindole core | medium | [7] |

| 1350 – 1320 | C–N–C stretch of imide ring | medium | [6] |

| 800 – 720 | C–Cl stretching (multiple) | strong | [8] |

The two distinctive carbonyl absorptions, separated by ≈ 55 cm⁻¹, provide an unequivocal marker for the cyclic imide environment.

Raman Spectroscopy (633 nm excitation)

Key Raman lines are observed at 1588 cm⁻¹ (C=C ring breathing), 1781 cm⁻¹ (C=O symmetric), 1182 cm⁻¹ (C–N stretch) and 745 cm⁻¹ (C–Cl deformation) [9]. The absence of fluorescence under red excitation facilitates low-background acquisition.

Ultraviolet–Visible Spectroscopy

In acetonitrile the compound shows: λ_max = 262 nm (ε = 1.9 × 10⁴ L mol⁻¹ cm⁻¹) attributable to π→π* transition of the conjugated isoindole; a weaker n→π* shoulder emerges at 296 nm (ε ≈ 3.2 × 10³) derived from imide carbonyl lone-pair donation [6]. No absorption above 320 nm is detected, confirming a wide optical gap consistent with colourless crystals.